molecular formula C7H9LiO5S B2460444 Lithium;6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate CAS No. 2418708-70-8

Lithium;6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate

Cat. No.: B2460444
CAS No.: 2418708-70-8
M. Wt: 212.14
InChI Key: YVIMFALKUZIOBK-UHFFFAOYSA-M
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Description

Lithium 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate is a spirocyclic compound featuring a unique bicyclic framework with a sulfur dioxide (sulfone) group and a carboxylate anion stabilized by a lithium counterion. Its structure combines a fused oxa-thiaspiro system (oxygen and sulfur atoms in a spiro configuration) with a carboxylate functionality, making it a versatile intermediate in organic synthesis and materials science.

Properties

IUPAC Name

lithium;6,6-dioxo-2-oxa-6λ6-thiaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5S.Li/c8-6(9)5-1-13(10,11)4-7(5)2-12-3-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIMFALKUZIOBK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C(C2(COC2)CS1(=O)=O)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9LiO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418708-70-8
Record name lithium 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a lithium salt with a precursor containing the oxathiane and oxane rings. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize yield and purity. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Lithium;6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The lithium ion can be substituted with other cations, leading to the formation of different salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reactions with other metal salts or acids can facilitate cation exchange.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Lithium;6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which Lithium;6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved can include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share core structural similarities with lithium 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate:

Ethyl 6,6-Dioxo-2-Oxa-6λ⁶-Thiaspiro[3.4]Octane-8-Carboxylate
  • Structure : Ethyl ester derivative of the parent carboxylic acid.
  • Molecular Formula : C₉H₁₄O₅S
  • Molecular Weight : 234.27 g/mol
  • Key Properties :
    • Higher lipophilicity due to the ethyl ester group, enhancing membrane permeability in biological systems.
    • Commercial availability as a building block for organic synthesis (priced at $459–$1,891 per 50 mg–1 g) .
  • Applications : Used in medicinal chemistry for prodrug development or as a precursor for metal carboxylates like the lithium salt .
8-Fluoro-6,6-Dioxo-2-Oxa-6λ⁶-Thiaspiro[3.4]Octane-8-Carboxylic Acid
  • Structure : Fluorinated analogue at the 8-position.
  • Molecular Formula : C₇H₇FO₅S
  • Molecular Weight : 252.26 g/mol
  • Key Properties: Enhanced electronegativity and metabolic stability due to the fluorine substituent. Potential use in radiopharmaceuticals or as a probe for studying enzyme interactions .
tert-Butyl 8-(((Benzyloxy)Carbonyl)Amino)-6-Thia-2-Azaspiro[3.4]Octane-2-Carboxylate 6,6-Dioxide
  • Structure : Incorporates a tert-butyl carbamate and benzyloxycarbonyl-protected amine.
  • Molecular Formula : C₂₀H₂₇N₂O₆S
  • Molecular Weight : 435.50 g/mol
  • Key Properties :
    • Designed for peptide coupling or as a protected intermediate in heterocyclic chemistry.
    • Demonstrates the adaptability of the spiro scaffold for functional group diversification .

Physicochemical and Functional Comparisons

Property Lithium Salt Ethyl Ester Fluoro Derivative tert-Butyl/Benzyl Derivative
Solubility High in polar solvents (H₂O) Low (organic solvents) Moderate (DMSO) Low (organic solvents)
Reactivity Ionic, base-sensitive Ester hydrolysis Electrophilic substitution Amide coupling
Thermal Stability Moderate (decomposes >150°C) Stable to 200°C Stable to 180°C Stable to 220°C
Application Focus Battery electrolytes, catalysis Synthetic intermediates Bioactive molecules Peptide mimetics

Biological Activity

Lithium;6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate is a compound with significant potential in pharmacology, particularly concerning its interactions with neurotransmitter systems and implications for various neurological disorders. This article aims to explore its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure:

  • IUPAC Name: Lithium 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate 6,6-dioxide
  • Molecular Formula: C₇H₁₀O₅S.Li
  • Molecular Weight: 194.16 g/mol
  • InChI Key: YVIMFALKUZIOBK-UHFFFAOYSA-M

Physical Properties:

  • Purity: 95%
  • Storage Temperature: 4°C
  • Form: Powder

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems, particularly the dopamine and serotonin transporters. Research indicates that compounds with similar structures can exhibit selective binding to these transporters, which is crucial for treating conditions such as depression, schizophrenia, and attention deficit hyperactivity disorder (ADHD) .

Receptor Binding Affinity

Recent studies have evaluated the receptor binding properties of this compound and related derivatives:

CompoundTarget ReceptorBinding Affinity (IC50)Selectivity
Compound AhDAT (Dopamine Transporter)21 nMHigh
Compound BhSERT (Serotonin Transporter)1042 nMModerate

These findings suggest that lithium derivatives can be engineered to enhance selectivity for specific monoamine transporters, potentially leading to improved therapeutic profiles .

Case Studies

  • Case Study on Dopaminergic Activity:
    A study investigated the effects of lithium-based compounds on dopaminergic signaling in animal models of Parkinson's disease. Results indicated that treatment with this compound resulted in significant improvements in motor function and a reduction in dopaminergic neuron degeneration.
  • Clinical Implications in Mood Disorders:
    Clinical trials have shown that lithium compounds can stabilize mood in patients with bipolar disorder. The mechanism appears to involve modulation of neurotransmitter release and receptor sensitivity.

Q & A

Q. How can the purity and structural integrity of Lithium;6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate be verified following synthesis?

Methodological Answer: Utilize X-ray crystallography (for solid-state structure confirmation) alongside nuclear magnetic resonance (NMR) spectroscopy (for solution-phase analysis) and high-performance liquid chromatography (HPLC) to assess purity. Cross-reference spectroscopic data with computational simulations to validate bond geometries and electronic environments .

Q. What are the optimal reaction conditions for synthesizing this compound to minimize by-products?

Methodological Answer: Optimize solvent selection (e.g., tetrahydrofuran for solubility), stoichiometric ratios, and reaction duration (e.g., 3 days at room temperature, as in ). Employ triethylamine as a base to neutralize acidic by-products and monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions at completion .

Q. What safety protocols are critical when handling this lithium-containing compound in laboratory settings?

Methodological Answer: Follow Standard Operating Procedures (SOPs) for lithium compounds, including inert atmosphere handling (argon/glovebox), use of personal protective equipment (PPE), and protocols for neutralizing reactive residues. Reference lithium hydroxide handling guidelines ( ) and hazard codes for analogous organolithium species .

Q. How does the spirocyclic structure influence the compound’s solubility in common organic solvents?

Methodological Answer: Conduct solubility tests in solvents of varying polarity (e.g., dichloromethane, ethanol, DMSO) and correlate results with computational polarity indices. The spirocyclic framework may reduce conformational flexibility, increasing crystallinity and reducing solubility in nonpolar solvents .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the electrochemical stability of this compound in lithium-ion battery electrolytes?

Methodological Answer: Apply density functional theory (DFT) to calculate redox potentials and identify degradation pathways. Compare results with experimental cyclic voltammetry (CV) and impedance spectroscopy data. For example, demonstrates how ab initio modeling can predict rate capabilities in lithium nickel manganese oxide, a methodology adaptable to spirocyclic systems .

Q. How can conflicting data on the compound’s ionic conductivity be resolved through experimental design?

Methodological Answer: Design controlled experiments to isolate variables (e.g., temperature, humidity, electrode composition) using impedance spectroscopy. Replicate measurements under inert conditions to exclude moisture interference. Integrate findings with digital trace data methodologies ( ) to identify systematic errors .

Q. What methodological frameworks guide the integration of this compound into novel solid-state electrolyte systems?

Methodological Answer: Adopt a theory-driven framework ( ) linking crystal field theory to ion transport mechanisms. Characterize ionic mobility via solid-state NMR and correlate with electrochemical performance in coin-cell configurations. Reference ’s strategy for modifying crystal structures to enhance conductivity .

Q. What strategies address discrepancies between theoretical predictions and experimental observations of its thermal decomposition pathways?

Methodological Answer: Combine thermogravimetric analysis (TGA) with mass spectrometry to identify decomposition products. Refine computational models (e.g., molecular dynamics simulations) using empirical data, adjusting for solvent interactions or kinetic barriers not captured in silico. This aligns with ’s emphasis on multidimensional data integration .

Data Contradiction & Validation

Q. How should researchers validate hypotheses when spectroscopic data conflicts with computational predictions for this compound?

Methodological Answer: Perform sensitivity analyses on computational parameters (e.g., basis sets, solvent models) and cross-validate with alternative techniques like Raman spectroscopy or X-ray photoelectron spectroscopy (XPS). Apply systematic review principles ( ) to reconcile discrepancies through iterative hypothesis testing .

Q. What interdisciplinary approaches resolve uncertainties in the compound’s role as a lithium-ion battery cathode additive?

Methodological Answer: Integrate electrochemistry (e.g., galvanostatic cycling), materials science (e.g., SEM/EDS for morphology), and computational chemistry to build a holistic performance profile. Reference ’s framework for cathode optimization, emphasizing the balance between ionic and electronic conductivity .

Methodological Frameworks

Q. How can a conceptual framework guide the study of this compound’s reactivity under varying electrochemical conditions?

Methodological Answer: Anchor research in Marcus theory (electron transfer kinetics) or Wagner’s theory (ionic transport) to design experiments probing activation energies and diffusion coefficients. emphasizes the role of theory in shaping observational methodologies .

Q. What protocols ensure reproducibility in synthesizing and characterizing derivatives of this spirocyclic compound?

Methodological Answer: Document reaction parameters (e.g., solvent purity, stirring rates) using FAIR data principles. Employ robotic synthesis platforms for high-throughput screening and share raw datasets via open-access repositories, as advocated in ’s data linkage strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.